molecular formula C10H9FN2 B8637744 3-(4-fluorophenyl)-1-methyl-1h-pyrazole

3-(4-fluorophenyl)-1-methyl-1h-pyrazole

Cat. No.: B8637744
M. Wt: 176.19 g/mol
InChI Key: XCWRMRZJDBUEMQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a methyl group at the 1-position and a 4-fluorophenyl group at the 3-position. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the methyl group at the 1-position influences steric and pharmacokinetic profiles .

Key structural features include:

  • Molecular formula: C₁₁H₁₀FN₂ (based on analogs in ).
  • Functional groups: Fluorophenyl (electron-withdrawing), methyl (electron-donating), and pyrazole (aromatic heterocycle).
  • Synthetic routes: Typically prepared via cyclocondensation of hydrazines with diketones or via substitution reactions, as seen in related pyrazole derivatives (e.g., bromo-substituted analogs in ).

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H9FN2/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,1H3

InChI Key

XCWRMRZJDBUEMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-1h-pyrazole typically involves the condensation of 4-fluorophenylhydrazine with an appropriate diketone or α,β-unsaturated ketone. One common method involves the reaction of 4-fluorophenylhydrazine hydrochloride with ethyl acetopyruvate in the presence of potassium acetate in ethanol . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-methyl-1h-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of hydropyrazoles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(4-fluorophenyl)-1-methyl-1h-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Differences Biological/Physicochemical Impact Reference
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole 1-methyl, 3-(4-fluorophenyl) Reference compound Balanced lipophilicity; moderate metabolic stability
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole 1-(4-methoxyphenyl), 3-(trifluoromethyl), 5-(4-chlorophenyl) Chloro vs. fluoro; trifluoromethyl enhances electronegativity Increased antimicrobial activity; higher metabolic resistance
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Hybrid thiazole-pyrazole-triazole scaffold Complex hybrid structure with chloro and fluoro groups Enhanced binding to COX-1/COX-2 enzymes; potential anti-inflammatory applications
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole 1-(3-chloro-4-fluorobenzyl), 3-nitro Nitro group introduces strong electron-withdrawing effects Higher reactivity in nucleophilic substitution; potential cytotoxicity
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole 1-phenyl, 3-(naphthyl), 5-(4-fluorophenyl) Bulky naphthyl group Improved binding affinity to estrogen receptors (comparable to 4-OHT)

Electronic and Steric Effects

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity (compared to chlorine) reduce steric hindrance and enhance metabolic stability. For example, replacing 4-chlorophenyl with 4-fluorophenyl in COX inhibitors improves selectivity for COX-2 .
  • Methyl vs. Bulkier Groups : The 1-methyl group in the reference compound offers minimal steric hindrance, favoring enzyme binding. In contrast, bulkier substituents (e.g., 4-methoxyphenyl in ) may limit bioavailability but enhance target specificity.

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